N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide
Description
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxazole ring and a pyrazole ring, both of which are fused with various substituents
Properties
IUPAC Name |
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-5-11-12(9(4)16-19-11)15-13(18)10-6-7-14-17(10)8(2)3/h6-8H,5H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYUUGBGLVUDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)C2=CC=NN2C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling of the Rings: The oxazole and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions, while the isopropyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-methylpyrazole-3-carboxamide
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-ethylpyrazole-3-carboxamide
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-4-carboxamide
Uniqueness
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide is unique due to its specific combination of substituents and the arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
